Dialuminum;distrontium;oxygen(2-)

Description

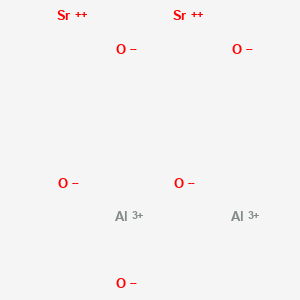

Dialuminum;distrontium;oxygen(2−), commonly referred to as strontium aluminate (Al₂SrO₄), is an inorganic compound composed of aluminum (Al³⁺), strontium (Sr²⁺), and oxygen (O²⁻) ions. It is recognized by its IUPAC name and alternative synonyms such as dialuminum distrontium oxygen(−2) anion or strontium aluminate . Key properties include:

Properties

IUPAC Name |

dialuminum;distrontium;oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.5O.2Sr/q2*+3;5*-2;2*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWBQFMGIFLWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Sr+2].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O5Sr2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12004-37-4 | |

| Record name | Aluminum strontium oxide (Al2SrO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dialuminum;distrontium;oxygen(2-) can be synthesized through various methods, including solid-state reactions and sol-gel processes. In the solid-state reaction method, aluminum oxide and strontium oxide are mixed in stoichiometric ratios and heated at high temperatures (around 1200-1400°C) in an inert atmosphere to form the desired compound . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, followed by calcination at elevated temperatures to obtain the final product .

Industrial Production Methods

Industrial production of dialuminum;distrontium;oxygen(2-) typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, aluminum oxide and strontium oxide, are readily available and can be processed in large quantities using high-temperature furnaces .

Chemical Reactions Analysis

Types of Reactions

Dialuminum;distrontium;oxygen(2-) undergoes various chemical reactions, including:

Oxidation: The compound can react with oxygen to form higher oxides.

Reduction: It can be reduced by hydrogen or carbon to form lower oxides or elemental metals.

Substitution: The compound can undergo substitution reactions with other metal oxides to form mixed oxides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, carbon, and other metal oxides. The reactions typically occur at high temperatures (above 1000°C) to ensure complete conversion .

Major Products Formed

The major products formed from these reactions include higher oxides, lower oxides, and mixed metal oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Dialuminum;distrontium;oxygen(2-) has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.

Medicine: Explored for its potential therapeutic effects, including its use in bone regeneration and repair.

Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, due to its luminescent properties.

Mechanism of Action

The mechanism of action of dialuminum;distrontium;oxygen(2-) involves its interaction with molecular targets and pathways in various applications. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, it interacts with biological molecules and cells, facilitating drug delivery and imaging . The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Aluminum Oxide (Al₂O₃)

Sodium Aluminate (Na₂Al₂O₄)

Dipotassium Dialuminum Borate (K₂Al₂B₂O₇)

Hexacalcium Hexaoxotris[sulfato(2−)]dialuminate(12−) (Ca₆Al₂(SO₄)₆O₆)

Aluminum Tungsten Oxide (Al₂W₃O₁₂)

- Formula : Al₂W₃O₁₂ .

- Structure : Mixed-metal oxide with W⁶⁺ and Al³⁺ in octahedral/tetrahedral sites.

- Properties :

Comparative Data Table

Research Findings and Implications

- Structural Insights: Strontium aluminate’s lack of detailed crystallographic data in the evidence highlights a research gap. Comparatively, K₂Al₂B₂O₇’s non-linear optical structure is well-documented .

- solid-state systems .

- Catalytic Potential: Dialuminum oxide clusters (e.g., in ) demonstrate hydrogen dissociation activity, but Al₂SrO₄’s catalytic properties remain unexplored in the provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.